

# Faldaprevir-d6 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Faldaprevir-d6 |           |
| Cat. No.:            | B12410242      | Get Quote |

# Faldaprevir-d6: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for Faldaprevir and its deuterated analog, **Faldaprevir-d6**. A complete, official Safety Data Sheet (SDS) for **Faldaprevir-d6** is not readily available in the public domain. The information herein is compiled from various sources and should be used as a guide for trained professionals only. It is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations. **Faldaprevir-d6** is intended for research use only and is not for medical or consumer use.[1][2]

### Introduction

Faldaprevir is an experimental antiviral drug that was investigated for the treatment of hepatitis C.[3] It functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[3][4] **Faldaprevir-d6** is a deuterated version of Faldaprevir, often used as an internal standard in pharmacokinetic studies due to its nearly identical chemical properties but distinct mass. This guide provides an overview of the available safety information, handling precautions, and relevant experimental data for **Faldaprevir-d6**, primarily extrapolated from studies on the parent compound, Faldaprevir.



## **Chemical and Physical Properties**

While a detailed, verified Safety Data Sheet for **Faldaprevir-d6** is not publicly available, the properties of the parent compound, Faldaprevir, offer a close approximation.

| Property                  | Value                                                                   | Source |
|---------------------------|-------------------------------------------------------------------------|--------|
| Molecular Formula         | C40H43BrD6N6O9S                                                         | [1]    |
| Molecular Weight          | 875.86 g/mol                                                            | [1]    |
| CAS Number                | 2750534-88-2                                                            | [1]    |
| Appearance                | Solid (presumed)                                                        | [5]    |
| Solubility                | Not explicitly stated for d6, parent compound data should be consulted. |        |
| Decomposition Temperature | Not determined                                                          | [5]    |

## **Hazard Identification and Safety Precautions**

A comprehensive toxicological profile for **Faldaprevir-d6** has not been thoroughly investigated. [6] However, based on the available information for similar research compounds and the parent drug, the following hazards and precautions should be considered.

### Potential Hazards:

- The GHS classification for a similar, though structurally different, antiviral compound (Daclatasvir) indicates it may be harmful if swallowed (Acute toxicity - oral 4 H302).[5] A similar level of caution should be applied to Faldaprevir-d6.
- The effects of prolonged or repeated exposure are unknown.

### **Handling Precautions:**

• Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.



- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles.
  - Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
  - Respiratory Protection: If handling as a powder or if aerosolization is possible, a NIOSHapproved respirator is recommended.
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

### **First Aid Measures**

- If Swallowed: Rinse mouth with water. Seek immediate medical attention.
- If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- In Case of Skin Contact: Wash off with soap and plenty of water.
- In Case of Eye Contact: Flush eyes with water as a precaution.

## **Accidental Release Measures**

- Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.
- Environmental Precautions: Do not let product enter drains.
- Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

## **Experimental Data and Protocols Pharmacokinetic Studies**

A clinical study on the parent compound, Faldaprevir, provides insights into its pharmacokinetic properties. While these values are for the non-deuterated form, they are crucial for designing studies involving **Faldaprevir-d6** as an internal standard.



Table of Pharmacokinetic Parameters of Faldaprevir in HCV-Negative Subjects with Normal Renal Function (Single 480 mg oral dose)[7]

| Parameter        | Geometric Mean (gMean) |
|------------------|------------------------|
| Cmax (ng/mL)     | 3,810                  |
| AUC0–∞ (ng·h/mL) | 76,500                 |

### Protein Binding:

 The mean unbound fraction of Faldaprevir in subjects with normal renal function was 0.09% (± 0.01%).[7]

Experimental Protocol: Pharmacokinetic Analysis in Humans

The following is a generalized workflow for a clinical pharmacokinetic study, similar to the one cited for Faldaprevir.



Click to download full resolution via product page

Figure 1: Generalized workflow for a clinical pharmacokinetic study.

### In Vivo Metabolism and Excretion Studies

A study on the mass balance of [14C]-labeled Faldaprevir in healthy male subjects provides data on its metabolic fate.

Experimental Protocol: Mass Balance Study

This diagram outlines the typical steps in a human mass balance study.





Click to download full resolution via product page

Figure 2: Workflow for a human mass balance and metabolism study.

## Mechanism of Action: HCV NS3/4A Protease Inhibition

Faldaprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme essential for viral replication.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. calpaclab.com [calpaclab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Faldaprevir Wikipedia [en.wikipedia.org]
- 4. Faldaprevir | Selective HCV NS3/4A protease inhibitor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]







- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment
  PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Faldaprevir-d6 safety data sheet and handling precautions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410242#faldaprevir-d6-safety-data-sheet-and-handling-precautions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com